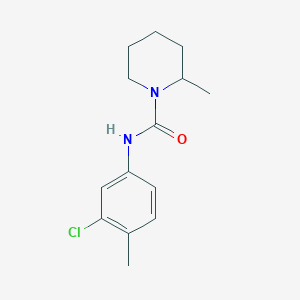

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide

Description

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide is a synthetic carboxamide derivative featuring a piperidine ring substituted with a methyl group at the 2-position and a 3-chloro-4-methylphenyl group attached via a carboxamide linkage. The presence of the chloro and methyl substituents on the phenyl ring may influence lipophilicity and receptor binding affinity, as seen in related compounds .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-methylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-10-6-7-12(9-13(10)15)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMXVTBANLQQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60465-03-4 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-METHYL-1-PIPERIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro and methyl group on the phenyl moiety, which contributes to its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit or modulate enzyme activity, influencing various metabolic pathways.

- Receptors : It could act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

This compound has been investigated for its anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased caspase activation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells; affects Bax/Bcl-2 levels |

Case Studies

Several case studies have focused on the pharmacological effects of this compound:

- Antitumor Study : A study conducted on HepG2 liver cancer cells showed that treatment with the compound resulted in a concentration-dependent increase in pro-apoptotic signals, indicating its potential as a chemotherapeutic agent .

- In Vivo Efficacy : Animal models have been utilized to assess the compound's efficacy in reducing tumor growth. Results indicated significant tumor size reduction compared to control groups, supporting its therapeutic potential .

Research Findings

Recent investigations into this compound have highlighted several key findings:

- Cell Proliferation : The compound was found to inhibit cell proliferation in various cancer models, suggesting a role in cancer treatment strategies.

- Signaling Pathways : It modulates key signaling pathways associated with inflammation and cellular stress responses, which may contribute to its therapeutic effects.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent.

- Mechanism of Action : The compound acts as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4), which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia. Its modulation of this receptor can lead to neuroprotective effects in preclinical models.

- Case Study : In rodent models of Parkinson’s disease, administration of this compound resulted in improved motor functions and reduced neurodegeneration markers, suggesting its potential as a neuroprotective agent.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various pathogens.

- Study Findings : In vitro studies have demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis.

- Synthesis Routes : It can be synthesized through multi-step reactions involving cyclization and acylation processes. The introduction of functional groups allows for the development of derivatives with enhanced properties.

| Synthesis Step | Description |

|---|---|

| Formation of Piperidine | Cyclization from suitable precursors to form the piperidine ring. |

| Acylation | Introduction of the carboxamide group via acylation reactions. |

| Functionalization | Further modifications to enhance biological activity or chemical reactivity. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential.

- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics in vivo, indicating potential efficacy in clinical settings.

- Toxicological Studies : Acute toxicity assessments in animal models have shown that even at high doses (e.g., 250 mg/kg), the compound did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles to form derivatives:

Example :

Condensation with 2,6-dialkylphenylhydrazine forms 5-phenyl-2-furancarbaldehyde hydrazones in >85% yield under reflux . Similar reactivity is expected for the title compound.

Reduction of the Aldehyde Group

The aldehyde moiety can be reduced to primary alcohols or further functionalized:

Mechanistic Insight :

NaBH₄ selectively reduces the aldehyde to a hydroxymethyl group, while LiAlH₄ achieves higher efficiency . The Cannizzaro reaction disproportionates the aldehyde under strongly basic conditions .

Oxidation Reactions

The thioether and aldehyde groups are susceptible to oxidation:

| Target Group | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde | KMnO₄/H₂SO₄ | Aqueous, heating | Furan-2-carboxylic acid | |

| Thioether (S) | H₂O₂/AcOH | Room temperature | Sulfoxide or sulfone deri |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide and its analogs:

Key Observations:

The 2-methylpiperidine moiety in the target compound contrasts with the 4-piperidine substitution in BRL 20596, which could alter conformational flexibility and receptor binding .

Biological Activity :

- BRL 20596 retains dopamine antagonist activity despite structural modifications, suggesting that the carboxamide backbone is critical for receptor interaction .

- Compounds like F13714 and A939572 incorporate additional fluorinated or heterocyclic groups, which may target secondary binding sites (e.g., serotonin or sigma receptors) .

Pharmacological Implications

- Dopamine Receptor Specificity : The target compound’s lack of a benzyl group (unlike BRL 20596) may reduce off-target effects on peripheral receptors, a common issue with gastric motility agents .

- Lipophilic Binding : Fluorinated analogs like F13714 demonstrate that halogenation can enhance binding to hydrophobic pockets in receptor proteins, a strategy applicable to optimizing the target compound .

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide, and how can reaction conditions be optimized?

A common method involves coupling 3-chloro-4-methylaniline with 2-methylpiperidine-1-carboxylic acid chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Monitoring reaction progress via TLC or HPLC ensures completion. Optimization includes temperature control (0–25°C) to minimize side reactions and stoichiometric adjustments to improve yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of the 3-chloro-4-methylphenyl group (aromatic protons at δ 7.2–7.5 ppm) and piperidine carboxamide signals (N–H at δ 6.5–7.0 ppm, methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]+) with theoretical molecular weights .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of calculated values .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens might focus on receptor-binding affinity (e.g., dopamine D2/D3 receptors due to structural similarity to antipsychotic anilides) using radioligand displacement assays . Cell viability assays (MTT or resazurin) can assess cytotoxicity, while functional assays (cAMP modulation) evaluate downstream signaling effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the piperidine ring’s chair conformation and carboxamide planarity can be confirmed. Data collection at low temperature (100 K) minimizes thermal motion artifacts . Structure validation tools like PLATON or CCDC Mercury ensure geometric accuracy and rule out disorders .

Q. What strategies address contradictory biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell type, receptor density). Mitigation strategies include:

Q. How can computational methods predict and optimize the compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) model ligand-receptor interactions, while QSAR studies identify structural modifications to enhance blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) forecast bioavailability, CYP450 interactions, and logP values to guide synthetic efforts .

Q. What crystallographic challenges arise during polymorph screening, and how are they resolved?

Polymorphs may form due to flexible piperidine and carboxamide groups. High-throughput screening (HTSC) with varying solvents (e.g., ethanol, acetonitrile) and cooling rates identifies stable forms. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphic phases. SHELXD can solve structures from twinned crystals .

Methodological Notes

- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in amidation reactions .

- Crystallization : Seed crystals from ethyl acetate/hexane mixtures to obtain diffraction-quality crystals .

- Data Reproducibility : Adhere to FAIR data principles by depositing structural data in COD (Crystallography Open Database) or CCDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.